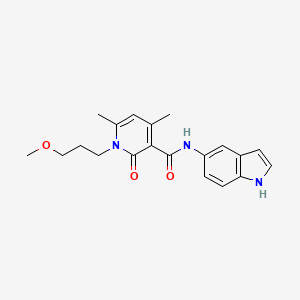![molecular formula C20H18N4O2 B12164464 N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B12164464.png)
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:
-
Indole Derivative: : The compound contains an indole moiety, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. Indole derivatives exhibit diverse biological activities and are found in natural products, pharmaceuticals, and functional materials .
-
Phthalazine Core: : The phthalazine ring (a bicyclic system with two nitrogen atoms) forms the central scaffold of Compound X. Phthalazines have been investigated for their potential as antitumor agents, anti-inflammatory compounds, and more .
準備方法
Synthesis:: Compound X can be synthesized through a multistep process. One possible route involves coupling tryptamine (1) with a phthalazine derivative (2) via an amide bond formation. Here’s a simplified scheme:
Synthesis of Compound XStep 1:Tryptamine+IbuprofenDCCCompound X
Tryptamine (1): A naturally occurring compound derived from tryptophan, tryptamine serves as the indole component in Compound X.
Ibuprofen (2): A well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen contributes the phthalazine moiety.
N, N’-dicyclohexylcarbodiimide (DCC): A dehydrating agent facilitates the amide bond formation.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions, scalability, and purification processes.
化学反応の分析
化合物Xは、様々な反応を起こすことができます。
酸化: 酸化変換は、インドールまたはフタラジン部分を修飾する可能性があります。
還元: 還元反応は、官能基を変更する可能性があります。
置換: 芳香環の置換基は、置き換えられる可能性があります。
一般的な試薬: 過酸化水素(酸化用)、ヒドラジン(還元用)、ハロゲン(置換用)などの試薬が関連しています。
主要な生成物: これらは、反応条件や置換基によって異なりますが、ヒドロキシル化、アルキル化、またはハロゲン化誘導体を含む可能性があります。
4. 科学研究アプリケーション
化合物Xの汎用性は、様々な分野にわたっています。
化学: 合成目標として、それはアミド結合の形成と複素環化学に関する洞察を提供します。
生物学: 酵素、受容体、または細胞プロセスとの相互作用を調べます。
医学: 抗炎症剤、抗腫瘍剤、または抗菌剤としての可能性を探ります。
産業: 材料科学または医薬品開発における用途を検討します。
科学的研究の応用
Compound X’s versatility extends across disciplines:
Chemistry: As a synthetic target, it offers insights into amide bond formation and heterocyclic chemistry.
Biology: Investigate its interactions with enzymes, receptors, or cellular processes.
Medicine: Explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.
Industry: Consider applications in materials science or drug development.
作用機序
正確なメカニズムは、現在も研究中の分野です。化合物Xはおそらく、特定の分子標的に作用し、細胞経路に影響を与えます。その正確な作用様式を解明するには、さらなる研究が必要です。
類似化合物との比較
化合物Xは、インドールとフタラジン部分の特定の組み合わせのためにユニークですが、関連する化合物には以下が含まれます。
メラトニン: 様々な生理的役割を持つ、よく知られているインドール誘導体.
N-[2-(1H-インドール-3-イル)エチル]アクリルアミド: もう1つのインドール含有化合物.
2-[(1-ベンジル-1H-インドール-4-イル)オキシ]-N-[2-(1H-イミダゾール-4-イル)エチル]: 構造的に関連する化合物.
特性
分子式 |
C20H18N4O2 |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-(2-indol-1-ylethyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-23-20(26)16-8-4-3-7-15(16)18(22-23)19(25)21-11-13-24-12-10-14-6-2-5-9-17(14)24/h2-10,12H,11,13H2,1H3,(H,21,25) |
InChIキー |
XYIOGCRDGWNQPP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12164382.png)

![2,7-dimethyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12164399.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12164400.png)
![methyl 3-({[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12164406.png)
![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B12164425.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone](/img/structure/B12164431.png)
![2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B12164432.png)
![N-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]-4-methoxybenzamide](/img/structure/B12164435.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12164443.png)
![2-({[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12164444.png)
![methyl ({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetate](/img/structure/B12164447.png)
![N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12164460.png)
![5-Bromo-2-{[3-(trifluoromethyl)piperidyl]sulfonyl}thiophene](/img/structure/B12164465.png)
